Cytotoxicity Differentiation: 3-Prenyl vs. 4-Hydroxy-3-Prenyl Benzaldehyde in Leukemia Cells
While 3-(3-Methyl-2-butenyl)benzaldehyde itself lacks published direct cytotoxicity data, a closely related analog—4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde—exhibits a defined and contrasting activity profile. This analog shows mild toxicity toward normal rat kidney (NRK) cells with an IC₅₀ of 430 μM, but a significantly more potent activity (approximately 6.3-fold lower IC₅₀) against MOLM13 acute myeloid leukemia cells with an IC₅₀ of 68 μM [1]. This data serves as class-level inference, suggesting that the absence of the hydroxyl group in 3-(3-Methyl-2-butenyl)benzaldehyde could drastically alter its cytotoxicity profile, potentially reducing potency or changing selectivity, and therefore it cannot be assumed to function identically to its hydroxylated counterparts.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | 4-hydroxy-3-(3-methylbut-2-enyl)benzaldehyde: IC₅₀ = 68 μM (MOLM13) and 430 μM (NRK) |
| Quantified Difference | Comparator shows 6.3x greater potency in MOLM13 vs. NRK cells |
| Conditions | In vitro cytotoxicity assay; cell lines: normal rat kidney (NRK) and MOLM13 acute myeloid leukemia |
Why This Matters
This differential toxicity profile demonstrates that even minor structural changes (hydroxylation) in this chemical class lead to quantifiable shifts in biological activity, making the specific identity of 3-(3-Methyl-2-butenyl)benzaldehyde critical for reproducible research outcomes.
- [1] Toxic aromatic compounds from fruits of Narthecium ossifragum L. (2016). SearchWorks Stanford. Reports differential cytotoxicity (IC₅₀ = 430 μM vs. 68 μM) for the 4-hydroxy analog. View Source
